REACTION_CXSMILES
|
O[C:2]1[C:7]([Br:8])=[C:6]([CH2:9][CH3:10])[N:5]=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:13])=O.[OH-].[Na+]>>[Cl:13][C:2]1[C:7]([Br:8])=[C:6]([CH2:9][CH3:10])[N:5]=[CH:4][N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
29.7 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=NC(=C1Br)CC
|
Name
|
|
Quantity
|
27.3 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
The suspension dissolves
|
Type
|
CUSTOM
|
Details
|
is kept at 70° C. for 11
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
yields
|
Type
|
CUSTOM
|
Details
|
after removal of the solvent, 30.4 g of crude product
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
CUSTOM
|
Details
|
yields 23.9 g (73.9% of the
|
Type
|
CUSTOM
|
Details
|
theoretical yield) of pure substance
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=NC(=C1Br)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |